molecular formula C6H9Br B2640963 4-Bromo-3,3-dimethylbut-1-yne CAS No. 2309463-42-9

4-Bromo-3,3-dimethylbut-1-yne

Cat. No.: B2640963
CAS No.: 2309463-42-9
M. Wt: 161.042
InChI Key: FCIMXVNHJOGICZ-UHFFFAOYSA-N
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Description

4-Bromo-3,3-dimethylbut-1-yne is an organic compound with the molecular formula C6H9Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne structure with two methyl groups at the third carbon

Mechanism of Action

Target of Action

It is known that alkyl halides like this compound are often used in organic synthesis, where they can react with a variety of nucleophiles .

Mode of Action

The compound “1-Butyne, 4-bromo-3,3-dimethyl-” interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the formation of a new bond .

Biochemical Pathways

Alkyl halides are known to participate in various organic reactions, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of the action of “1-Butyne, 4-bromo-3,3-dimethyl-” are largely dependent on the nature of the nucleophile it reacts with. The product of the reaction can have various effects based on its own chemical nature and reactivity .

Action Environment

The action, efficacy, and stability of “1-Butyne, 4-bromo-3,3-dimethyl-” can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3-dimethylbut-1-yne typically involves the bromination of 3,3-dimethylbut-1-yne. This can be achieved through the reaction of 3,3-dimethylbut-1-yne with bromine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,3-dimethylbut-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas and a palladium catalyst.

    Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

4-Bromo-3,3-dimethylbut-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-bromo-3,3-dimethylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-4-6(2,3)5-7/h1H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMXVNHJOGICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309463-42-9
Record name 4-bromo-3,3-dimethylbut-1-yne
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